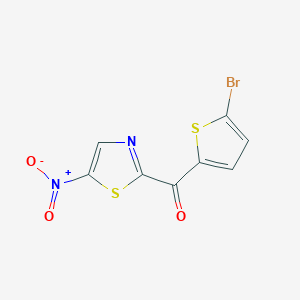
(5-Bromothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is a complex organic compound that features both a brominated thiophene ring and a nitro-substituted thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone typically involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 5-nitro-2-thiazolylmethanone. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone depends on its application. In antimicrobial research, the nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. In materials science, the electronic properties of the thiophene and thiazole rings contribute to its function as a semiconductor.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene ring but lacks the nitro-substituted thiazole ring.
5-nitro-2-thiazolylmethanone: Contains the nitro-substituted thiazole ring but lacks the brominated thiophene ring.
Uniqueness
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is unique due to the combination of both a brominated thiophene ring and a nitro-substituted thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
52872-69-2 |
|---|---|
Molecular Formula |
C8H3BrN2O3S2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H3BrN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H |
InChI Key |
RAFZQANEYDBWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


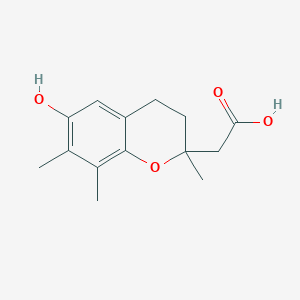
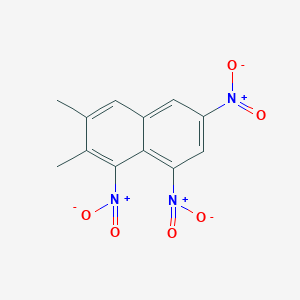

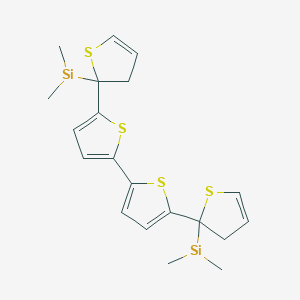
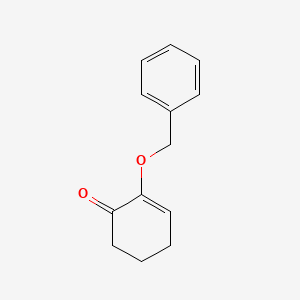
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)


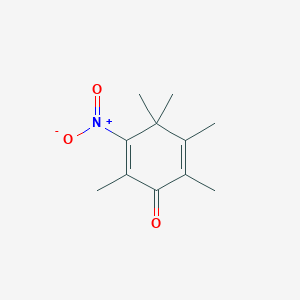
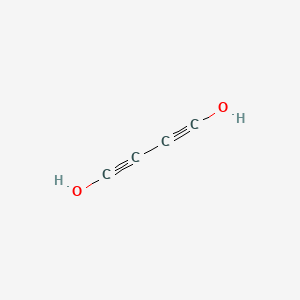
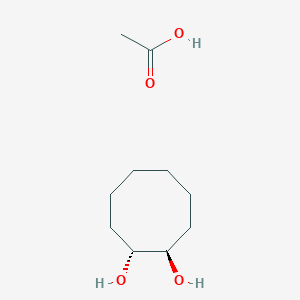

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
